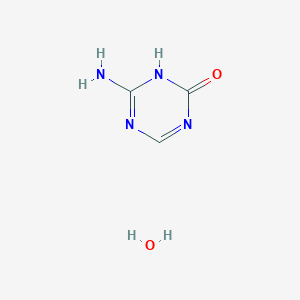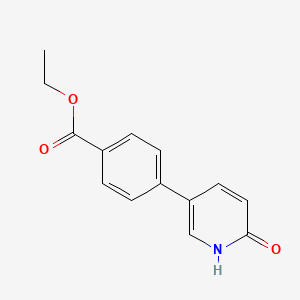
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxypyrimidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the aldehyde and hydroxypyrimidine functionalities allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde typically involves the reaction of 2-hydroxypyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde group of benzaldehyde and the hydroxyl group of 2-hydroxypyrimidine .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Hydroxypyrimidin-5-YL)benzoic acid.
Reduction: 4-(2-Hydroxypyrimidin-5-YL)benzyl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde involves its interaction with specific molecular targets. The hydroxypyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Similar structure but lacks the pyrimidine ring, leading to different reactivity and applications.
2-Hydroxypyrimidine: Lacks the benzaldehyde moiety, resulting in different chemical properties and biological activities.
4-(2-Pyridyl)benzaldehyde:
Uniqueness: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is unique due to the combination of the benzaldehyde and hydroxypyrimidine functionalities.
Eigenschaften
CAS-Nummer |
281234-46-6 |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde |
InChI |
InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3 |
InChI-Schlüssel |
YRKDIFVEQYGRAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














